3-Ethylbenzaldehyde
Overview
Description
3-Ethylbenzaldehyde is a chemical compound with the molecular formula C9H10O . It has an average mass of 134.175 Da and a monoisotopic mass of 134.073166 Da .
Molecular Structure Analysis
The molecular structure of 3-Ethylbenzaldehyde consists of 9 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
3-Ethylbenzaldehyde has a density of 1.0±0.1 g/cm3, a boiling point of 214.3±19.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 45.1±3.0 kJ/mol and a flash point of 86.6±7.6 °C .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
One of the prominent areas of research involving compounds like 3-ethylbenzaldehyde is in synthetic methodologies, where these compounds serve as key intermediates or starting materials. For example, the development of Cu(OAc)2-catalyzed atmospheric oxidation techniques for the transformation of various benzyl groups into aromatic carbonyl compounds highlights the importance of such aldehydes in synthesizing pharmaceuticals and other aromatic compounds. This process is notable for its environmental friendliness and efficiency, offering a valuable tool for both fundamental research and practical applications (Jian'an Jiang et al., 2014).
Antioxidant Activity Studies
Another significant area of research is the study of natural hydroxybenzaldehydes for their radical scavenging activities. Computational studies, such as those using DFT to compute molecular descriptors, have been instrumental in understanding the antioxidant activity trends of these compounds. Such studies help in the selection of efficient antioxidants for further research and development (N. Nenadis & M. Tsimidou, 2012).
Catalytic Applications
Research on the catalytic applications of aldehydes, including 3-ethylbenzaldehyde, has shown promising results in various chemical reactions. For instance, basic carbons have been used as catalysts in the condensation of benzaldehyde and its derivatives, demonstrating their potential in the synthesis of pharmaceutical intermediates like 1,4-dihydropyridine derivatives, crucial for calcium channel blockers (Elizabeth Perozo-Rondón et al., 2006).
Fluorescent pH Sensors
Developments in chemical sensing technologies have also benefited from research on benzaldehyde derivatives. A notable example is the creation of a highly selective fluorescent pH sensor based on a Schiff base compound derived from benzaldehyde, illustrating the compound's utility in developing tools for biological and chemical analysis (Uday Saha et al., 2011).
Pharmaceutical and Biomedical Applications
In the pharmaceutical and biomedical fields, derivatives of hydroxybenzaldehydes, akin to 3-ethylbenzaldehyde, have shown significant activity. Studies on compounds like 3,4-dihydroxybenzaldehyde have revealed their antimicrobial and antioxidant properties, underscoring the potential of these compounds in developing new therapeutic agents (N. Syafni et al., 2012).
Safety And Hazards
Future Directions
3-Ethylbenzaldehyde has been identified as one of the main volatile organic compounds (VOCs) emitted from chemically synthesized fragrances used in indoor fragrance diffusers . As such, it’s a strong respiratory irritant, and its concentration in indoor environments can significantly increase with lower indoor air change rates . Future research could focus on reducing the emission of such VOCs to improve indoor air quality .
properties
IUPAC Name |
3-ethylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-8-4-3-5-9(6-8)7-10/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYXUFQXCNIGDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187819 | |
Record name | m-Ethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylbenzaldehyde | |
CAS RN |
34246-54-3 | |
Record name | 3-Ethylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34246-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Ethylbenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034246543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Ethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-ethylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.163 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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